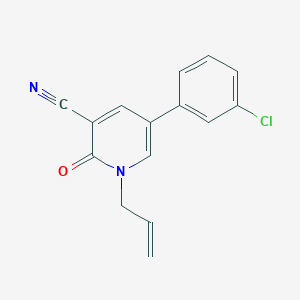
4,4',4''-(1H-Imidazole-2,4,5-triyl)tribenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid is a complex organic compound with the molecular formula C24H16N2O6 and a molecular weight of 428.39 g/mol . This compound is characterized by the presence of an imidazole ring substituted with three benzoic acid groups at the 2, 4, and 5 positions. It is commonly used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .
準備方法
The synthesis of 4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Substitution with Benzoic Acid Groups: The imidazole ring is then subjected to electrophilic aromatic substitution reactions with benzoic acid derivatives to introduce the benzoic acid groups at the desired positions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid primarily involves its ability to coordinate with metal ions through its imidazole and carboxylate groups. This coordination forms stable complexes that can interact with various molecular targets and pathways. For example, in MOFs, the compound acts as a linker between metal clusters, creating a porous structure that can trap and store gases or catalyze chemical reactions .
類似化合物との比較
4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid can be compared with other similar compounds, such as:
4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tribenzoic acid: This compound has a similar structure but with methyl groups on the central benzene ring, which can affect its coordination properties and reactivity.
4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid derivatives: Various derivatives with different substituents on the benzoic acid groups can exhibit different chemical and physical properties.
The uniqueness of 4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid lies in its specific substitution pattern and the presence of the imidazole ring, which provides versatile coordination sites for metal ions .
特性
IUPAC Name |
4-[2,4-bis(4-carboxyphenyl)-1H-imidazol-5-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6/c27-22(28)16-7-1-13(2-8-16)19-20(14-3-9-17(10-4-14)23(29)30)26-21(25-19)15-5-11-18(12-6-15)24(31)32/h1-12H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLCYIDQOYKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745044.png)




![1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2745052.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide](/img/structure/B2745053.png)
![4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2745054.png)


![6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2745059.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene](/img/structure/B2745064.png)

